![molecular formula C17H22O2 B3025651 delta1-Tetrahydrocannabiorcol CAS No. 22972-65-2](/img/structure/B3025651.png)
delta1-Tetrahydrocannabiorcol
Overview
Description
Delta1-Tetrahydrocannabiorcol (Δ9-THCC, (C1)-Δ9-THC) is a phytocannabinoid found in Cannabis pollen . It is a homologue of THC and THCV with the alkyl side chain replaced by a smaller methyl group .
Synthesis Analysis
The synthesis of tetrahydrocannabinols and derivatives thereof, including chiral pool-based and asymmetric chemo- and biocatalytic approaches, has been a focus of research . A total synthesis of dl-delta-1-tetrahydrocannabinol, the active constituent of hashish, was reported as early as 1965 .Molecular Structure Analysis
The molecular structure of delta1-Tetrahydrocannabiorcol is similar to that of THC and THCV, but with a smaller methyl group replacing the alkyl side chain . This structural difference impacts its affinity for cannabinoid receptors and its psychoactive effects .Scientific Research Applications
Biosynthetic Enzyme Investigation
Delta1-Tetrahydrocannabinolic acid (THCA) synthase, related to Delta1-Tetrahydrocannabiorcol, has been studied for its role as a novel oxidoreductase catalyzing the biosynthesis of the psychoactive compound THCA in Cannabis sativa. Research includes the overproduction and crystallization of THCA synthase for structure-function relationship investigation (Shoyama et al., 2005).
Therapeutic Potential in Various Diseases
Non-psychotropic plant cannabinoids, including compounds related to Delta1-Tetrahydrocannabiorcol, are being explored for their potential therapeutic applications in inflammation, diabetes, cancer, and neurodegenerative diseases. This research focuses on cannabinoids with weak or no psychoactivity, which might be more promising for clinical use than Delta(9)-tetrahydrocannabinol (Izzo et al., 2009).
Novel Expression Systems for Biosynthesis
The biosynthesis of Delta(1)-tetrahydrocannabinolic acid using a methylotrophic yeast Pichia pastoris as a host has been developed. This expression system has shown effective synthesis of THCA from cannabigerolic acid, which is significant for the production and study of cannabinoids (Taura et al., 2007).
Gene Cloning for Cannabinoid Biosynthesis
Cloning of a novel cDNA encoding THCA synthase has been performed to understand cannabinoid biosynthesis better. This research demonstrates the molecular characterization of an enzyme specific to cannabinoid biosynthesis, which is pivotal for the therapeutic development of cannabinoids (Sirikantaramas et al., 2004).
Exploration of Drug Development from Cannabis
Studies have been conducted aiming to introduce cannabinoids, including Delta1-Tetrahydrocannabiorcol-related compounds, as drugs for various conditions such as glaucoma, asthma, and as antiemetic agents in cancer chemotherapy. These investigations encompass both natural and synthetic cannabinoids (Mechoulam & Carlini, 2004).
Safety and Hazards
properties
IUPAC Name |
(6aR,10aR)-3,6,6,9-tetramethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O2/c1-10-5-6-13-12(7-10)16-14(18)8-11(2)9-15(16)19-17(13,3)4/h7-9,12-13,18H,5-6H2,1-4H3/t12-,13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDIPARNVYRVNW-CHWSQXEVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1)C(OC3=CC(=CC(=C23)O)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@@H](CC1)C(OC3=CC(=CC(=C23)O)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336645 | |
Record name | Tetrahydrocannabiorcol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901336645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
delta1-Tetrahydrocannabiorcol | |
CAS RN |
22972-65-2 | |
Record name | delta1-Tetrahydrocannabiorcol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022972652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydrocannabiorcol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901336645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .DELTA.1-TETRAHYDROCANNABIORCOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D633LAJ19 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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